An In-depth Technical Guide to (Chloromethyl)trimethoxysilane: Properties, Reactivity, and Applications
An In-depth Technical Guide to (Chloromethyl)trimethoxysilane: Properties, Reactivity, and Applications
Executive Summary: (Chloromethyl)trimethoxysilane (CMTMS) is a bifunctional organosilane compound featuring a reactive chloromethyl group and a hydrolyzable trimethoxysilyl group. This dual reactivity makes it a highly versatile molecule in materials science and synthetic chemistry. It serves as a crucial coupling agent, a surface modifier, and a synthetic intermediate for the preparation of more complex organosilicon compounds. This guide provides a comprehensive overview of its chemical and physical properties, explores its fundamental reactivity, details its primary applications, and offers a standardized protocol for its use in surface modification.
Molecular Structure and Physicochemical Properties
(Chloromethyl)trimethoxysilane, with the chemical formula C₄H₁₁ClO₃Si, possesses a central silicon atom bonded to three methoxy groups (-OCH₃) and a chloromethyl group (-CH₂Cl).[1] This structure is fundamental to its utility, providing two distinct reactive centers on a single molecule.
The spatial arrangement of the atoms in (Chloromethyl)trimethoxysilane is depicted below, showcasing the tetrahedral geometry around the central silicon atom.
Caption: Molecular structure of (Chloromethyl)trimethoxysilane.
CMTMS is a colorless to pale yellow liquid with a characteristic pungent odor.[1] Its key physical and spectroscopic properties are summarized in the tables below, providing essential data for its identification and use in experimental settings.
Table 1: Physical Properties of (Chloromethyl)trimethoxysilane
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₁₁ClO₃Si | [2] |
| Molecular Weight | 170.67 g/mol | |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 151 °C | |
| Density | 1.132 g/mL at 25 °C | |
| Flash Point | 26.6 °F (-3 °C) - closed cup | |
| CAS Number | 5926-26-1 | [2] |
Table 2: Spectroscopic Data for (Chloromethyl)trimethoxysilane
| Technique | Key Signals / Peaks | Reference(s) |
| ¹H NMR | δ (ppm): 2.77 (s, 2H, -CH₂-), 3.58 (s, 9H, -OCH₃) | [3] |
| IR Spectroscopy | Si-CH₂Cl stretching frequency at 1245 cm⁻¹ | [4] |
Chemical Reactivity and Mechanisms
The utility of CMTMS stems from the orthogonal reactivity of its two functional groups: the trimethoxysilyl moiety and the chloromethyl group.
The trimethoxysilyl group is susceptible to hydrolysis in the presence of water, a reaction catalyzed by either acid or base.[5] This process sequentially replaces the methoxy groups with hydroxyl groups, forming highly reactive silanols (-Si-OH). These silanols can then undergo condensation with hydroxyl groups on the surface of inorganic substrates (like glass, silica, or metal oxides) to form stable, covalent siloxane bonds (Si-O-Surface).[6][7] They can also self-condense to form polysiloxane networks. This mechanism is the basis for its function as a surface modifier and coupling agent.[8]
Caption: Hydrolysis and condensation of CMTMS on a hydroxylated surface.
The chloromethyl group (-CH₂Cl) acts as a reactive electrophilic site. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the covalent attachment of a wide range of organic functionalities by reacting CMTMS (often after it has been anchored to a surface) with nucleophiles such as amines, thiols, or cyanides.[4] This versatility makes CMTMS an excellent precursor for creating functionally diverse surfaces or for synthesizing more complex organosilanes.[1]
Applications in Material Science and Synthesis
The dual-action reactivity of CMTMS makes it a valuable tool in numerous scientific and industrial fields.
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Surface Modification: CMTMS is widely used to functionalize surfaces of materials like glass, silica, and metal oxides.[6][7] The process introduces a layer of reactive chloromethyl groups, which can then be used to graft other molecules, altering surface properties like hydrophobicity, biocompatibility, or chemical reactivity.[9]
-
Coupling Agent and Adhesion Promoter: In composite materials, CMTMS can act as a molecular bridge between an inorganic filler (e.g., glass fibers) and an organic polymer matrix.[8][10] This enhances interfacial adhesion, leading to improved mechanical properties such as strength and durability in the final composite material.[1]
-
Synthetic Intermediate: In organic and organometallic chemistry, CMTMS serves as a building block.[8] The chloromethyl group can be transformed into a variety of other functional groups, making it a precursor for a broad range of specialized organosilanes used in pharmaceuticals, agrochemicals, and other fine chemical syntheses.[1][4]
-
Crosslinking Agent: CMTMS can be used to crosslink polymers like silicone elastomers and resins.[8][10] This process forms a three-dimensional network structure, enhancing the material's thermal stability and mechanical strength.[11]
Experimental Protocol: Surface Silylation of Glass Substrates
This protocol provides a standardized methodology for modifying the surface of glass slides with (Chloromethyl)trimethoxysilane. This procedure creates a surface primed with reactive chloromethyl groups.
Materials:
-
Glass microscope slides
-
(Chloromethyl)trimethoxysilane, 96% or higher purity
-
Anhydrous toluene
-
Acetone, reagent grade
-
Deionized water
-
Nitrogen gas source
-
Oven
Procedure:
-
Substrate Cleaning: a. Sonicate glass slides in a solution of detergent and deionized water for 15 minutes. b. Rinse thoroughly with deionized water. c. Sonicate in acetone for 10 minutes. d. Dry the slides under a stream of nitrogen and then bake in an oven at 110 °C for at least 1 hour to ensure a dry, hydroxylated surface.
-
Preparation of Silylation Solution: a. In a chemical fume hood, prepare a 2% (v/v) solution of CMTMS in anhydrous toluene. For example, add 2 mL of CMTMS to 98 mL of anhydrous toluene in a dry flask. b. Causality Note: Anhydrous solvent is critical to prevent premature hydrolysis and self-condensation of the silane in solution, which would reduce its reactivity with the substrate surface.
-
Silylation Reaction: a. Immerse the cleaned, dry glass slides into the silylation solution. b. Seal the container and allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. c. Causality Note: This duration allows for sufficient time for the silane molecules to diffuse to the surface and react with the surface hydroxyl groups.
-
Post-Reaction Rinsing: a. Remove the slides from the silylation solution. b. Rinse thoroughly with fresh anhydrous toluene to remove any non-covalently bound silane. c. Perform a final rinse with acetone and dry under a stream of nitrogen.
-
Curing: a. Place the silylated slides in an oven and bake at 110 °C for 30-60 minutes. b. Causality Note: The curing step promotes the formation of robust covalent siloxane bonds between adjacent silane molecules and with the glass surface, creating a stable, cross-linked monolayer.
-
Storage: a. The functionalized slides should be stored in a desiccator or under an inert atmosphere to protect the reactive chloromethyl groups from moisture and contaminants.[12]
Safety and Handling
(Chloromethyl)trimethoxysilane is a flammable and reactive chemical that must be handled with appropriate safety precautions.
-
Hazards: It is a highly flammable liquid and vapor (H225). It reacts with water and moisture, which can release hydrochloric acid.[1][13] Direct contact can cause irritation.
-
Handling: All handling should be performed in a well-ventilated chemical fume hood.[12] Use spark-proof tools and avoid all sources of ignition.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves (neoprene or nitrile rubber).[13]
-
Storage: Store in a cool, dry, dark, and well-ventilated area in a tightly sealed container, preferably under an inert atmosphere like nitrogen.[12][15] Keep away from water, moisture, and incompatible materials.[13]
References
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Inno Specialty Chemicals. (n.d.). Chloromethyl Trimethoxysilane: Properties, Applications, and Innovations. Available at: [Link]
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Gelest, Inc. (2015). Safety Data Sheet for ((CHLOROMETHYL)PHENYLETHYL)TRIMETHOXYSILANE. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Science of Surface Modification with Chloromethyl Trimethoxysilane. Available at: [Link]
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ZM Silane Limited. (2025). Chloromethyl Trimethylsilane Purification Methods And Techniques. Available at: [Link]
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Singh, A. K., et al. (n.d.). Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. Indian Journal of Chemistry, Section A. Available at: [Link]
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Wiley-VCH GmbH. (n.d.). Chloro-trimethylsilane - SpectraBase. Available at: [Link]
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ResearchGate. (2025). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Available at: [Link]
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AFINITICA. (2003). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Available at: [Link]
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INNO SPECIALTY CHEMICALS. (n.d.). (Chloromethyl)(trimethoxy)silane: A Versatile Chemical Compound for Industrial Applications. Available at: [Link]
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Chemiedidaktik Uni Wuppertal. (n.d.). Experiments - Hydrolysis of chloromethylsilanes. Available at: [Link]
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Wiley-VCH GmbH. (n.d.). Chloromethyltrimethylsilane - Optional[Near IR] - Spectrum - SpectraBase. Available at: [Link]
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Wiley-VCH GmbH. (n.d.). Chloromethyltrimethylsilane - Optional[Vapor Phase IR] - Spectrum - SpectraBase. Available at: [Link]
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